molecular formula C13H9BrN2O4 B4387109 5-bromo-2-hydroxy-N-(2-nitrophenyl)benzamide

5-bromo-2-hydroxy-N-(2-nitrophenyl)benzamide

Cat. No.: B4387109
M. Wt: 337.12 g/mol
InChI Key: DEEYQRIHKKDHFU-UHFFFAOYSA-N
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Description

5-bromo-2-hydroxy-N-(2-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 2nd position, and a nitrophenyl group attached to the nitrogen atom of the benzamide moiety. It is known for its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-hydroxy-N-(2-nitrophenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-hydroxybenzoic acid and 2-nitroaniline.

    Formation of Benzamide: The 5-bromo-2-hydroxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with 2-nitroaniline in the presence of a base such as pyridine to form this compound.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-hydroxy-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted derivatives.

    Reduction: Formation of 5-bromo-2-hydroxy-N-(2-aminophenyl)benzamide.

    Oxidation: Formation of 5-bromo-2-oxo-N-(2-nitrophenyl)benzamide.

Scientific Research Applications

5-bromo-2-hydroxy-N-(2-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxy-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-hydroxybenzoic acid: A precursor in the synthesis of 5-bromo-2-hydroxy-N-(2-nitrophenyl)benzamide.

    2-nitroaniline: Another precursor used in the synthesis.

    5-bromo-2-hydroxy-N-(2-aminophenyl)benzamide: A reduction product of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both bromine and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-2-hydroxy-N-(2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O4/c14-8-5-6-12(17)9(7-8)13(18)15-10-3-1-2-4-11(10)16(19)20/h1-7,17H,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEYQRIHKKDHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Br)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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